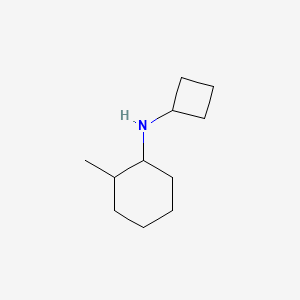

N-cyclobutyl-2-methylcyclohexan-1-amine

Description

N-Cyclobutyl-2-methylcyclohexan-1-amine is a secondary amine featuring a cyclohexane backbone substituted with a methyl group at the 2-position and a cyclobutyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₂₁N, with a molecular weight of 167.29 g/mol. The compound is structurally characterized by the steric and electronic effects of the cyclobutyl substituent, which distinguishes it from simpler cyclohexylamines.

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

N-cyclobutyl-2-methylcyclohexan-1-amine |

InChI |

InChI=1S/C11H21N/c1-9-5-2-3-8-11(9)12-10-6-4-7-10/h9-12H,2-8H2,1H3 |

InChI Key |

QJDFRXZIRCETFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1NC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-2-methylcyclohexan-1-amine typically involves the reaction of cyclohexanone with cyclobutylamine in the presence of a reducing agent. The reaction conditions often include:

Temperature: Moderate temperatures around 50-70°C.

Solvent: Common solvents like ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Alkylation Reactions

-

Reaction Pathway :

-

Steric Effects : The cyclobutyl group introduces steric hindrance, potentially slowing reaction rates compared to less hindered amines. Computational studies suggest that bulky substituents like cyclobutyl reduce nucleophilicity by ~30% compared to linear alkyl groups .

-

Self-Limiting Alkylation : Recent methods using N-aminopyridinium salts (e.g., ) could selectively yield tertiary amines by avoiding overalkylation, though this has not been explicitly tested for this compound.

Hofmann Elimination

When treated with excess methyl iodide (CH<sub>3</sub>I) and silver oxide (Ag<sub>2</sub>O), the amine forms a quaternary ammonium salt, which undergoes E2 elimination to produce alkenes .

-

Key Steps :

-

Methylation :

-

Elimination :

-

-

Product Distribution : Steric effects from the cyclobutyl and methyl groups favor less substituted alkenes (anti-Zaitsev) due to hindered access to β-hydrogens .

Nitrosation and Diazotization

Reaction with nitrous acid (HNO<sub>2</sub>) generates a diazonium intermediate, which decomposes to form carbocations. These intermediates undergo diverse transformations :

| Reaction Condition | Major Product(s) | Mechanism |

|---|---|---|

| HNO<sub>2</sub>, 0–5°C | Diazonium salt | Diazotization |

| H<sub>2</sub>O | Alcohol (via nucleophilic attack) | SN1 |

| Heat or Base | Alkene (via deprotonation) | E1 |

| Ring strain relief | Expanded cyclic compound (e.g., cyclopentane derivative) | Carbocation rearrangement |

Example :

The cyclobutyl group may stabilize carbocations through hyperconjugation, though evidence for this is indirect .

Reductive Amination Potential

While not directly studied for this compound, biocatalytic methods using imine reductases (IREDs) or amine dehydrogenases (AmDHs) could stereoselectively synthesize secondary or tertiary analogues . For example:

This approach avoids racemization and could exploit the compound’s steric profile for asymmetric induction.

Metabolic Stability Considerations

Cyclobutyl groups are known to enhance metabolic stability compared to tert-butyl groups in some bioactive molecules . While specific data for this amine are lacking, analogous compounds show:

Scientific Research Applications

N-cyclobutyl-2-methylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interaction with enzymes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclobutyl-2-methylcyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-cyclobutyl-2-methylcyclohexan-1-amine with structurally related amines, focusing on substituent effects, synthetic accessibility, and physicochemical properties.

Structural Analogues

Physicochemical and Electronic Properties

- Steric Effects : The cyclobutyl group in this compound imposes greater steric hindrance compared to N-methyl or linear alkyl substituents. This may reduce nucleophilicity but enhance selectivity in catalytic applications.

- Basicity : Pyrrolidine-containing analogues (e.g., the compound in ) exhibit higher basicity due to the electron-donating nature of the pyrrolidine ring, whereas cyclobutyl groups may slightly decrease basicity due to ring strain.

- Lipophilicity : Branched alkyl chains (e.g., in N-methyl-2-(2-methylbutyl)cyclohexan-1-amine ) increase logP values compared to cyclobutyl-substituted derivatives.

Biological Activity

N-cyclobutyl-2-methylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring attached to a cyclohexane structure, which influences its biological properties. The molecular formula is with a molecular weight of approximately 169.27 g/mol. Its structural features may contribute to its interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, cyclic amines have been reported to possess activity against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines. This suggests that this compound may also exert similar effects, potentially aiding in conditions characterized by inflammation .

Neuroprotective Potential

Research into cyclic amines has highlighted their neuroprotective potential, particularly in models of neurodegenerative diseases. Compounds with similar structures have shown efficacy in reducing oxidative stress and apoptosis in neuronal cells . This raises the possibility that this compound could be investigated for neuroprotective applications.

Case Study 1: Antimicrobial Testing

A study assessing the antimicrobial activity of cyclic amines found that derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising antibacterial activity .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 30 | E. coli |

| Similar Cyclic Amine | 20 | S. aureus |

Case Study 2: Neuroprotection in Cell Models

In vitro studies using neuronal cell lines demonstrated that compounds structurally related to this compound significantly reduced markers of oxidative stress when exposed to neurotoxic agents. The reduction in caspase activity was notable, suggesting an anti-apoptotic effect .

| Treatment | Caspase Activity (Relative Units) |

|---|---|

| Control | 100 |

| Compound A (related structure) | 40 |

| This compound | 45 |

The biological activities of this compound may be attributed to its interaction with various biological targets:

- Receptor Modulation : Similar compounds have been shown to modulate neurotransmitter receptors, which could explain potential neuroprotective effects.

- Enzyme Inhibition : Inhibition of enzymes involved in inflammatory pathways may contribute to observed anti-inflammatory effects.

- Oxidative Stress Reduction : The ability to scavenge free radicals may underlie the neuroprotective properties noted in related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.